molecular formula C19H20N2O3S B2402200 (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 915189-23-0

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2402200
CAS No.: 915189-23-0
M. Wt: 356.44
InChI Key: UPSIJJNCILKJIR-VXPUYCOJSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, with the CAS number 928199-23-9, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of 370.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number928199-23-9
Molecular FormulaC20H22N2O3S
Molecular Weight370.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The biological activity has been evaluated against various cancer cell lines, showing promising results.

  • Cytotoxic Activity : In a study assessing the cytotoxic effects on Jurkat and A-431 cancer cell lines, the compound exhibited significant anti-Bcl-2 activity with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug . This suggests that the compound may induce apoptosis in cancer cells by targeting Bcl-2 proteins.
  • Mechanism of Action : The mechanism appears to involve hydrophobic interactions with target proteins, as indicated by molecular dynamics simulations. This highlights the importance of structural features such as the phenyl ring and thiazole moiety in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring can significantly affect potency. For instance, substituents on the phenyl ring can enhance cytotoxicity against specific cancer cell lines .

Table 2: Summary of Biological Activity Data

Cell LineIC50 (μM)Reference CompoundRemarks
Jurkat< Doxorubicin IC50DoxorubicinSignificant anti-Bcl-2 activity
A-431< Doxorubicin IC50DoxorubicinInduces apoptosis

Case Studies and Research Findings

Several research articles have documented the biological activity of thiazole derivatives similar to this compound:

  • Thiazole Derivatives in Cancer Treatment : A review highlighted various thiazole compounds demonstrating significant antiproliferative effects across multiple cancer types. The presence of electron-donating groups on the phenyl ring was noted to enhance cytotoxicity .
  • Comparative Studies : In comparative analyses with other thiazole derivatives, compounds exhibiting similar structural motifs showed consistent results in inhibiting cell proliferation in vitro. For instance, compounds with additional halogen substitutions on the phenyl ring demonstrated increased potency against HT29 cells .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-17-9-8-14(12-18(17)24-2)16-13-25-19(21(16)10-11-22)20-15-6-4-3-5-7-15/h3-9,12-13,22H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSIJJNCILKJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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